molecular formula C31H36N2O6 B7838981 (2R)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

(2R)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B7838981
M. Wt: 532.6 g/mol
InChI Key: HLIFXCXTXPXGNH-RUZDIDTESA-N
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Description

The compound with the identifier “(2R)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid” is known as Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate. This compound is a derivative of oxane and contains multiple hydroxyl groups, making it a polyhydroxy compound. It is often used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable oxane derivative.

    Isopropylsulfanyl Group Introduction: The isopropylsulfanyl group is introduced via a substitution reaction, where a suitable leaving group on the oxane ring is replaced by the isopropylsulfanyl group.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:

    Batch Reactors: Used for controlled reactions with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The isopropylsulfanyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted oxane derivatives.

Scientific Research Applications

Sodium (2S,3S,4,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Employed in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

    Signal Transduction: Modulates signaling pathways involved in cellular processes.

    Antioxidant Activity: Scavenges free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(methylsulfanyl)oxane-2-carboxylate
  • Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(ethylsulfanyl)oxane-2-carboxylate

Uniqueness

  • Structural Features : The presence of the isopropylsulfanyl group distinguishes it from similar compounds.
  • Reactivity : Exhibits unique reactivity patterns due to its specific functional groups.
  • Applications : Its unique properties make it suitable for specialized applications in research and industry.

Properties

IUPAC Name

(2R)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,32H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIFXCXTXPXGNH-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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